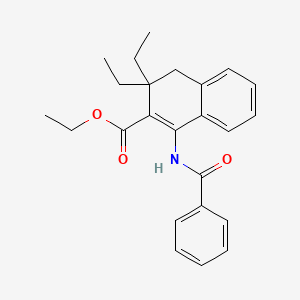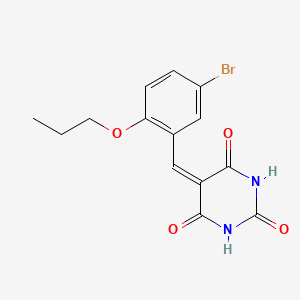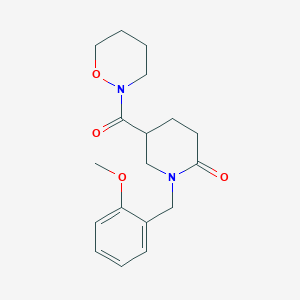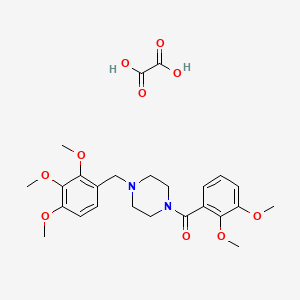
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide, also known as CDMA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide has been studied for its potential applications in various fields, including cancer research, neurology, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurology, this compound has been studied for its neuroprotective effects and potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been studied for its potential to act as an analgesic and anti-inflammatory agent.
Mecanismo De Acción
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide exerts its effects through inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain. This compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to induce apoptosis in cancer cells and inhibit their growth. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, this compound is a relatively new compound and its effects on humans are not yet fully understood. Further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide research. One area of interest is its potential as a cancer therapy, either alone or in combination with other drugs. This compound could also be studied further for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the effects of this compound on the immune system and its potential as an immunomodulatory agent could be explored.
Métodos De Síntesis
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with 4-methoxyphenylacetic acid. The product is then purified through recrystallization to obtain pure this compound. This synthesis method has been optimized to ensure high yield and purity of the final product.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-9-14(15)10(2)18(17-9)8-13(19)16-11-4-6-12(20-3)7-5-11/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAWLAWOQFVDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)OC)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5016875.png)
![1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5016880.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016881.png)

![3-{[(2,5-dimethylphenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5016891.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5016894.png)


![3-[(3-bromobenzyl)thio]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5016911.png)
![N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5016914.png)
![N-(1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5016916.png)
![2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B5016917.png)

![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone](/img/structure/B5016929.png)